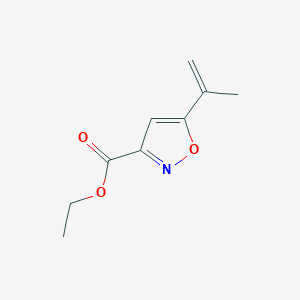![molecular formula C25H22ClN3O6S B11471046 N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11471046.png)
N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields such as chemosensors, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE involves multiple steps. One common method includes the reaction of thiophene-2-carbohydrazide with various aldehydes or ketones under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The reaction mixture is then cooled, filtered, and purified to obtain the desired product. Industrial production methods may involve microwave radiation to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring. Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane.
Scientific Research Applications
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in DNA docking studies, it binds to the DNA molecule through hydrogen bonding and π-π interactions, which can affect the DNA’s structure and function . The compound’s photophysical properties also play a role in its mechanism of action, making it useful in fluorescence-based detection methods .
Comparison with Similar Compounds
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is unique due to its complex structure and diverse functional groups. Similar compounds include:
Thiophene-2-carbohydrazide: A simpler derivative used in similar applications.
N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: Another thiophene derivative with different substituents.
Oxorhenium(V) complexes with carbohydrazide Schiff bases: These complexes have similar coordination properties and are used in DNA interaction studies.
Each of these compounds has unique properties that make them suitable for specific applications, but N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE stands out due to its multifunctional nature and potential for diverse scientific research applications.
Properties
Molecular Formula |
C25H22ClN3O6S |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[(Z)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H22ClN3O6S/c1-31-21-17(10-16-11-19(29-35-16)14-5-7-15(26)8-6-14)18(22-24(23(21)32-2)34-13-33-22)12-27-28-25(30)20-4-3-9-36-20/h3-9,12,16H,10-11,13H2,1-2H3,(H,28,30)/b27-12- |
InChI Key |
UCTAXVJGEZCTPO-PPDIBHTLSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N\NC(=O)C5=CC=CS5)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=O)C5=CC=CS5)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470969.png)
![N-{2-[(phenoxyacetyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470972.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11470973.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11470976.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11470986.png)
![6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11470988.png)

![5-chloro-6-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11470992.png)
![diethyl (6E)-4-hydroxy-4-methyl-2-(4-methylphenyl)-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11470993.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11471009.png)
![8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11471013.png)
![Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate](/img/structure/B11471022.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11471027.png)
